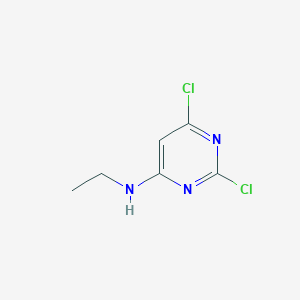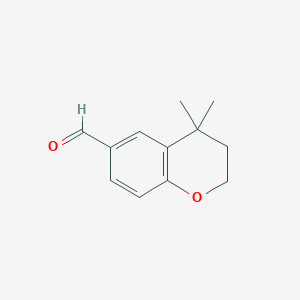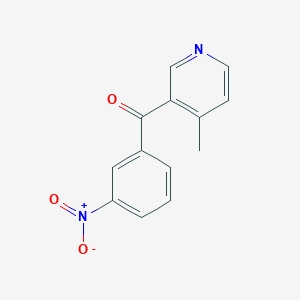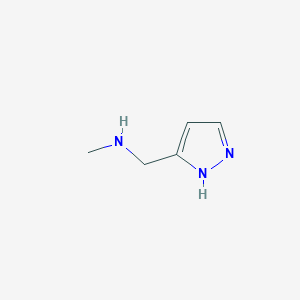![molecular formula C15H15ClN2 B1319694 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937608-40-7](/img/structure/B1319694.png)
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline, also known as 3-chloro-4-quinolinylaniline or 3CQA, is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless to pale yellow solid with a low melting point and is soluble in some organic solvents. 3CQA is widely used as a precursor for the synthesis of various other compounds, and it has several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthetic Approaches : There has been significant research into novel methods for synthesizing quinolinyl aniline derivatives. For example, Fretz et al. (2000) investigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, revealing a simple access to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000).
Characterization and Structural Analysis : Studies like that of Wu Chun (2004) have synthesized amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionyl chloride, focusing on the structural and analytical characterization of these compounds (Wu Chun, 2004).
Applications in Material Science and Pharmacology
Antimalarial Activity : Gupta and Prabhakar (2006) analyzed 7-chloro-4-(3',5'-disubstituted anilino)quinolines for their antimalarial properties, using topological descriptors to understand the structure-activity relationships (Gupta & Prabhakar, 2006).
Rho-Kinase Inhibition : Letellier et al. (2008) prepared a series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, aiming to investigate their potential as Rho-kinase inhibitors, which are important in arterial hypertension (Letellier, Guillard, Caignard, Ferry, Boutin, & Viaud-Massuard, 2008).
Antibacterial Agents : Karna (2019) explored the antibacterial properties of benzoderivative quinoxalines synthesized from 3-nitro anilines and chloroacetyl chloride, indicating potential applications in pharmaceuticals (Karna, 2019).
Propiedades
IUPAC Name |
3-chloro-4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPXKUPFCQTEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
